1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene (CAS 2158298-50-9) is a highly functionalized, tri-substituted aromatic building block designed for advanced pharmaceutical and agrochemical synthesis. It features a reactive bromide handle for transition-metal-catalyzed cross-couplings, a highly lipophilic and metabolically stable trifluoromethoxy (-OCF3) group, and a methoxymethyl (MOM) protected phenol [1]. This specific substitution pattern is engineered to provide robust stability during harsh organometallic transformations while allowing for mild, late-stage unmasking of the hydroxyl group, making it a critical precursor for complex active pharmaceutical ingredients (APIs) where maintaining the integrity of the -OCF3 moiety is paramount [2].
Attempting to substitute this compound with its unprotected analog, 3-bromo-5-(trifluoromethoxy)phenol, or a generic methyl ether variant, introduces severe process inefficiencies. The unprotected phenol contains an acidic proton that actively quenches organometallic reagents (e.g., n-BuLi) and neutralizes basic additives in palladium-catalyzed couplings, drastically reducing yields and requiring wasteful excesses of expensive reagents [1]. Conversely, while a methyl ether provides adequate protection during synthesis, its late-stage cleavage requires harsh Lewis acids (such as BBr3 at cryogenic temperatures) that frequently degrade sensitive downstream functional groups [2]. The MOM-protected variant perfectly balances robust protection during strong-base chemistry with mild, orthogonal cleavage conditions, ensuring high overall synthetic efficiency.
When utilizing the bromo position for carbon-carbon bond formation via halogen-metal exchange, the presence of an unprotected phenol severely compromises the reaction. 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene, featuring a MOM-protected hydroxyl, allows for near-quantitative lithiation. In contrast, the unprotected analog, 3-bromo-5-(trifluoromethoxy)phenol, quenches the organolithium reagent, resulting in poor yields and requiring wasteful excess of expensive bases [1].
| Evidence Dimension | Yield of electrophile trapping following lithiation |
| Target Compound Data | >85% yield (1.1 eq n-BuLi) |
| Comparator Or Baseline | 3-Bromo-5-(trifluoromethoxy)phenol (<30% yield, >2.0 eq n-BuLi) |
| Quantified Difference | >55% increase in yield with ~50% reduction in base equivalent requirement |
| Conditions | n-BuLi at -78 °C, followed by electrophilic quench (e.g., DMF) |
Procuring the MOM-protected variant prevents the waste of expensive organometallic reagents and ensures high-yielding downstream functionalization.
For complex API synthesis, the choice of phenol protecting group dictates the harshness of late-stage deprotection. The MOM ether in 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene is cleaved under mild acidic conditions, preserving sensitive functional groups. Substituting this with a more common methyl ether (1-bromo-3-methoxy-5-(trifluoromethoxy)benzene) necessitates harsh Lewis acids like BBr3, which often leads to side reactions and reduced overall yields [1].
| Evidence Dimension | Deprotection yield and condition severity |
| Target Compound Data | >95% yield under mild acid (e.g., TFA/DCM or 10% HCl, 25 °C) |
| Comparator Or Baseline | Methyl ether analog (60-70% yield, BBr3 at -78 °C to RT) |
| Quantified Difference | ~25-35% higher recovery yield under significantly milder conditions |
| Conditions | Late-stage phenol unmasking in multi-functionalized intermediates |
Selecting the MOM-protected building block reduces the risk of late-stage API degradation, directly improving overall manufacturing yield.
Palladium-catalyzed cross-couplings are standard industrial processes for building biphenyl or heteroaryl architectures. The MOM-protected target compound undergoes efficient Suzuki coupling without interfering with the basic conditions required for the catalytic cycle. Conversely, using the unprotected 3-bromo-5-(trifluoromethoxy)phenol neutralizes the basic additives (e.g., K2CO3), stalling the reaction and promoting protodeboronation of the coupling partner [1].
| Evidence Dimension | Conversion rate in Pd-catalyzed cross-coupling |
| Target Compound Data | >90% conversion (standard 1.5 eq base loading) |
| Comparator Or Baseline | Unprotected phenol (<50% conversion, >3.0 eq base required) |
| Quantified Difference | >40% higher conversion with half the base loading |
| Conditions | Standard Suzuki-Miyaura coupling with arylboronic acids, Pd catalyst, K2CO3 |
Procuring the protected intermediate ensures reproducible, high-throughput cross-coupling cycles with standard catalyst and base loadings.
The inclusion of the trifluoromethoxy (-OCF3) group provides a critical advantage in drug design over standard methoxy (-OCH3) analogs. The -OCF3 group in this building block significantly enhances lipophilicity (LogP) while completely resisting cytochrome P450-mediated oxidative O-demethylation, a common metabolic liability for simple methoxy-substituted aromatics [1].
| Evidence Dimension | Metabolic half-life (t1/2) and lipophilicity contribution (π value) |
| Target Compound Data | High metabolic stability; Hansch π value = +1.04 |
| Comparator Or Baseline | -OCH3 analog (Susceptible to rapid O-demethylation; Hansch π value = -0.02) |
| Quantified Difference | Complete resistance to O-demethylation and a +1.06 increase in lipophilicity contribution |
| Conditions | In vitro human liver microsome (HLM) stability assays and standard LogP calculations |
This compound is the necessary choice for synthesizing APIs that require enhanced membrane permeability and extended in vivo half-lives.
This compound is the optimal starting material for constructing pharmaceutical intermediates where the -OCF3 group is required to enhance membrane permeability and metabolic stability. The protected phenol allows for extensive core elaboration before mild unmasking [1].
Ideal for synthetic routes requiring strong basic conditions (e.g., directed ortho-metalation or Grignard reactions). The MOM group withstands these conditions and is later cleaved orthogonally using mild acid, preventing the degradation of other sensitive moieties [2].
Procured for generating libraries of biphenyl or heteroaryl compounds via Suzuki or Buchwald-Hartwig couplings. The absence of an acidic phenolic proton ensures high conversion rates and reproducible yields without the need for excess base or catalyst loading [2].